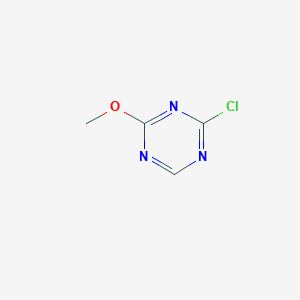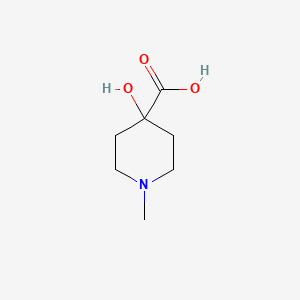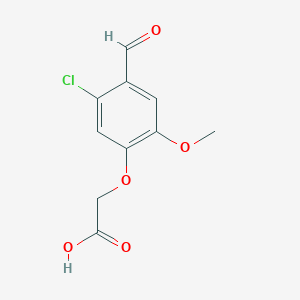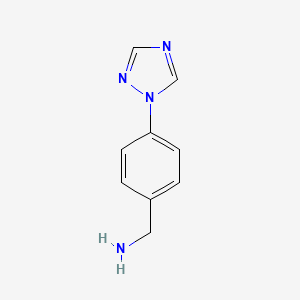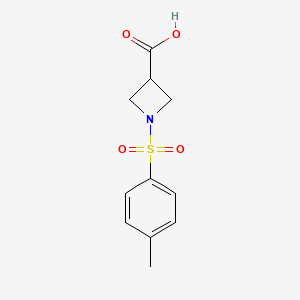
1-Tosylazetidine-3-carboxylic acid
Descripción general
Descripción
1-Tosylazetidine-3-carboxylic acid is a chemical compound with the CAS Number: 92993-58-3. Its molecular weight is 255.29 and its IUPAC name is 1-[(4-methylphenyl)sulfonyl]-3-azetidinecarboxylic acid .
Synthesis Analysis
Azetidines, which include 1-Tosylazetidine-3-carboxylic acid, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Molecular Structure Analysis
The InChI code for 1-Tosylazetidine-3-carboxylic acid is 1S/C11H13NO4S/c1-8-2-4-10(5-3-8)17(15,16)12-6-9(7-12)11(13)14/h2-5,9H,6-7H2,1H3,(H,13,14) .Chemical Reactions Analysis
Azetidines have been reported to have unique reactivity that can be triggered under appropriate reaction conditions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Tosylazetidine-3-carboxylic acid include a molecular weight of 255.29 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Functional Derivatives
- 1-Tosylazetidine-3-carboxylic acid and its derivatives have been utilized in various synthetic processes. For instance, the sodium methoxide-catalyzed cyclization of methyl α-tosylamino-γ-chlorobutyrate yields methyl 1-tosylazetidine-2-carboxylate, which can be further converted to the corresponding carboxylic acid and carbinol. This demonstrates the chemical's role in forming functional derivatives for further chemical synthesis (Chen, Sanjiki, Kato, & Ohta, 1967).
Ring-opening Reactions
- Lewis acid-mediated ring-opening reactions of 1-Tosylazetidine-3-carboxylic acid derivatives, specifically 2-aryl-N-tosylazetidines, have been extensively studied. These reactions afford various 1,3-amino ethers with excellent yields and good enantiomeric excess. This highlights the compound's potential in producing amino ethers through regioselective ring-opening (Ghorai, Das, & Shukla, 2007).
Preparation of Gamma-Unsaturated-Beta-Amino Acids
- The Cu(OTf)2-mediated ring-opening of 2-aryl-N-tosylazetidines, followed by a rearrangement process, has been applied in synthesizing gamma-unsaturated-beta-amino acids. This illustrates the compound's use in creating complex amino acids with high enantiomeric excess, showcasing its versatility in organic synthesis (Ghorai, Kumar, & Das, 2007).
Cycloaddition Reactions
- 2-Aryl-N-tosylazetidines, which can be derived from 1-Tosylazetidine-3-carboxylic acid, have been used in formal [4 + 2] cycloaddition reactions with nitriles. This provides an efficient synthetic route to substituted tetrahydropyrimidines, revealing the compound's utility in creating complex heterocyclic structures (Prasad, Bisai, & Singh, 2004).
Generation of N-Substituted-3-Azetidinylidenecarbenes
- Research has also explored the generation of N-substituted-3-azetidinylidenecarbenes from base-promoted reactions involving derivatives of 1-Tosylazetidine-3-carboxylic acid. This highlights its role in forming reactive intermediates, contributing to the study of carbene chemistry and its applications (Marchand et al., 1996).
Safety And Hazards
Direcciones Futuras
Azetidines have seen remarkable advances in their chemistry and reactivity . The review of these advances is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . Future directions include using azetidines as motifs in drug discovery, polymerization, and chiral templates .
Propiedades
IUPAC Name |
1-(4-methylphenyl)sulfonylazetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-8-2-4-10(5-3-8)17(15,16)12-6-9(7-12)11(13)14/h2-5,9H,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGBBXJGLBGHJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601806 | |
| Record name | 1-(4-Methylbenzene-1-sulfonyl)azetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tosylazetidine-3-carboxylic acid | |
CAS RN |
92993-58-3 | |
| Record name | 1-(4-Methylbenzene-1-sulfonyl)azetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B1612678.png)
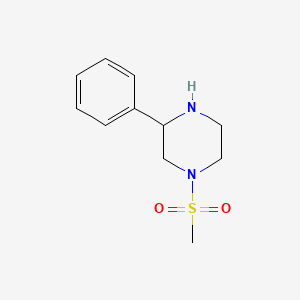
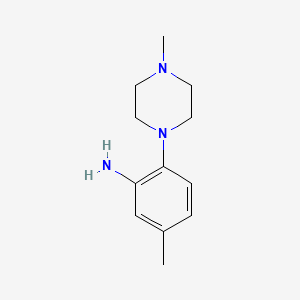
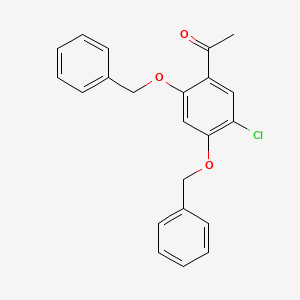
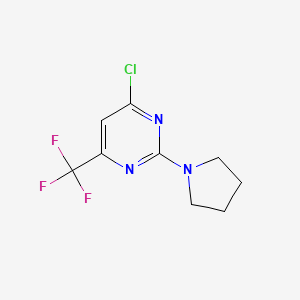
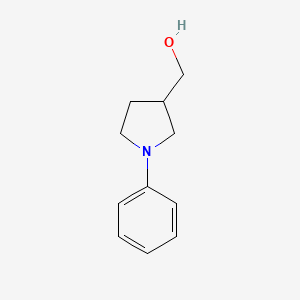
![(R)-N-[(1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl]-tert-butyl-sulfinamide](/img/structure/B1612687.png)
![4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1612689.png)
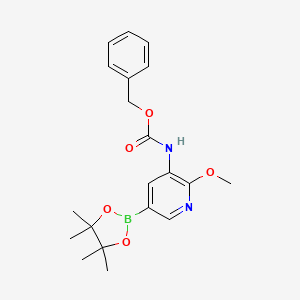
![2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B1612693.png)
